Cas no 2137857-40-8 (1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine)

1-(3-Methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a 3-methoxypropyl substituent at the 1-position and dimethylamino functionality at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxypropyl side chain enhances solubility and bioavailability, while the dimethylamino group contributes to its potential as a ligand or building block for bioactive molecules. Its rigid fused-ring system offers stability, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors or CNS-targeting agents due to its balanced lipophilicity and hydrogen-bonding capacity.
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine structure
2137857-40-8 structure
商品名:1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
CAS番号:2137857-40-8
MF:C12H22N4O
メガワット:238.329282283783
CID:6612131
PubChem ID:165744798

1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 2137857-40-8
    • 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
    • EN300-800068
    • インチ: 1S/C12H22N4O/c1-15(2)12-14-10-9-13-6-5-11(10)16(12)7-4-8-17-3/h13H,4-9H2,1-3H3
    • InChIKey: QBKHRRCZFPGZJN-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCCN1C(N(C)C)=NC2CNCCC1=2

計算された属性

  • せいみつぶんしりょう: 238.17936134g/mol
  • どういたいしつりょう: 238.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 42.3Ų

1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-800068-1.0g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
1.0g
$743.0 2025-02-21
Enamine
EN300-800068-0.05g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
0.05g
$624.0 2025-02-21
Enamine
EN300-800068-2.5g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
2.5g
$1454.0 2025-02-21
Enamine
EN300-800068-10.0g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
10.0g
$3191.0 2025-02-21
Enamine
EN300-800068-0.1g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
0.1g
$653.0 2025-02-21
Enamine
EN300-800068-0.25g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
0.25g
$683.0 2025-02-21
Enamine
EN300-800068-0.5g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
0.5g
$713.0 2025-02-21
Enamine
EN300-800068-5.0g
1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine
2137857-40-8 95.0%
5.0g
$2152.0 2025-02-21

1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine 関連文献

1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amineに関する追加情報

Comprehensive Overview of 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2137857-40-8)

The compound 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine (CAS No. 2137857-40-8) is a structurally unique heterocyclic molecule that has garnered significant interest in medicinal chemistry and drug discovery. Its complex nomenclature reflects its intricate imidazo[4,5-c]pyridine core, which is a privileged scaffold in pharmaceutical research due to its versatility in binding to biological targets. The presence of a 3-methoxypropyl side chain and N,N-dimethylamine moiety further enhances its potential as a bioactive compound, making it a subject of ongoing scientific exploration.

In recent years, researchers have focused on the therapeutic potential of imidazo[4,5-c]pyridine derivatives, particularly in the context of kinase inhibition and central nervous system (CNS) modulation. The compound's CAS No. 2137857-40-8 has been frequently cited in patent literature, suggesting its relevance in developing novel treatments for neurological disorders and metabolic diseases. Its structural features align with current trends in small molecule drug design, where heterocyclic compounds are prioritized for their balanced pharmacokinetic properties.

The synthesis of 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine typically involves multi-step organic reactions, including cyclization and N-alkylation strategies. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the purity and identity of this compound, which is crucial for its application in high-throughput screening assays. The methoxypropyl substituent contributes to improved solubility, addressing a common challenge in drug-like molecule development.

From a commercial perspective, this compound falls under the category of research chemicals and is primarily utilized by pharmaceutical companies and academic institutions. Its CAS registry number 2137857-40-8 serves as a unique identifier in chemical databases, facilitating literature searches and regulatory compliance. The growing demand for imidazo[4,5-c]pyridine analogs correlates with increased investments in targeted therapy development, particularly for age-related diseases—a hot topic in biomedical research.

Stability studies indicate that proper storage conditions (typically -20°C under inert atmosphere) preserve the integrity of 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine. While not classified as hazardous, standard laboratory precautions should be observed when handling this compound, consistent with Good Laboratory Practice (GLP) guidelines. Its molecular weight and logP value suggest favorable blood-brain barrier permeability, a desirable trait for CNS drug candidates.

Emerging publications suggest potential applications of this compound in neuroprotection and mitochondrial function modulation—areas gaining traction due to population aging trends. The N,N-dimethylamine group may contribute to receptor binding affinity, while the imidazo[4,5-c]pyridine core could enable π-stacking interactions with biological macromolecules. These properties make CAS 2137857-40-8 a compelling subject for structure-activity relationship (SAR) studies.

In analytical applications, this compound serves as a reference standard for method development in LC-MS and HPLC techniques. The pharmaceutical industry particularly values such well-characterized compounds for quality control purposes during drug development phases. Recent advancements in cryo-EM and X-ray crystallography have further increased demand for high-purity specialty chemicals like this imidazo[4,5-c]pyridine derivative.

The intellectual property landscape shows increasing patent filings involving 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine, particularly in combinatorial chemistry approaches. Its structural motifs are being explored in fragment-based drug discovery—a cutting-edge strategy that aligns with current precision medicine initiatives. The compound's drug-likeness parameters, calculated using Lipinski's rule of five, position it favorably for lead optimization programs.

Environmental fate studies of similar N-containing heterocycles suggest that proper waste management protocols should be followed, though this specific compound (CAS 2137857-40-8) shows no significant ecotoxicity concerns at research-scale usage. The scientific community continues to investigate its metabolic pathways using advanced mass spectrometry imaging techniques, reflecting the integration of modern analytical methods in pharmacokinetic research.

As the pharmaceutical industry shifts toward personalized medicine, compounds like 1-(3-methoxypropyl)-N,N-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-amine gain importance in developing tailored therapeutics. Its unique chemical signature, documented by CAS 2137857-40-8, represents the convergence of synthetic chemistry and biological screening—a paradigm driving modern drug discovery pipelines. Future research directions may explore its potential in multi-target drug design strategies, particularly for complex polygenic disorders.

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